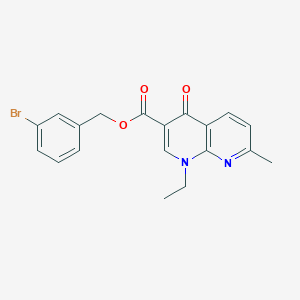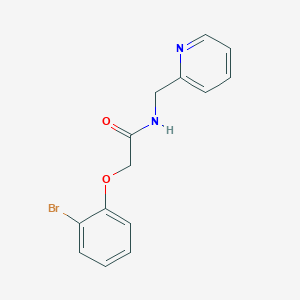![molecular formula C26H19N3OS2 B1224605 N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide](/img/structure/B1224605.png)
N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide is a naphthalenecarboxamide.
Applications De Recherche Scientifique
Synthesis and Reactivity
The compound N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide is part of a class of chemicals that have been synthesized and studied for various reactivities and applications. Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of related benzothiazole derivatives, which involved treatments with various reagents to produce compounds that can undergo a range of electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Biological and Antimicrobial Activities
Compounds within the same chemical family have shown potential biological properties. For instance, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, exhibiting antimicrobial and antiproliferative activities (Mansour et al., 2020). Similarly, Ekennia et al. (2018) focused on the antibacterial activity of novel heterocyclic ligands related to benzothiazoles (Ekennia et al., 2018).
Anticancer Evaluation
Salahuddin et al. (2014) evaluated benzothiazole derivatives for anticancer properties, indicating the potential of these compounds in cancer research (Salahuddin et al., 2014).
Synthesis of Derivatives
The synthesis of various derivatives of benzothiazoles, which share a structural similarity with the compound , has been explored. This includes studies by Hassan (2009), who synthesized new derivatives with expected biological activity (Hassan, 2009).
Green Chemistry Applications
Horishny and Matiychuk (2020) demonstrated the synthesis of benzamide derivatives using green chemistry principles, highlighting the environmentally friendly approaches in synthesizing such compounds (Horishny & Matiychuk, 2020).
Chemical Sensing and Colorimetric Applications
Vijayakumar et al. (2020) and Younes et al. (2020) researched the use of benzothiazole derivatives in chemical sensing, particularly for the detection of fluoride ions, demonstrating the potential of these compounds in analytical chemistry applications (Vijayakumar et al., 2020); (Younes et al., 2020).
Propriétés
Formule moléculaire |
C26H19N3OS2 |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H19N3OS2/c1-16-13-14-18(25-27-21-11-4-5-12-23(21)32-25)15-22(16)28-26(31)29-24(30)20-10-6-8-17-7-2-3-9-19(17)20/h2-15H,1H3,(H2,28,29,30,31) |
Clé InChI |
QVLIYNSQQGNFMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-chloro-6-[[4-(4-morpholinyl)anilino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224522.png)
![N-(1,2,4-triazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B1224523.png)


![N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1224528.png)
![2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1224529.png)
![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1224531.png)
![2-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1-phthalazinone](/img/structure/B1224532.png)
![4-Amino-5-[(4-methylphenyl)-oxomethyl]-2-(prop-2-enylamino)-3-thiophenecarbonitrile](/img/structure/B1224533.png)
![3-[(7,8-dimethyl-2-oxo-1-benzopyran-4-yl)methoxy]-N,N-dimethyl-5-benzotriazolesulfonamide](/img/structure/B1224537.png)


![ethyl 2-[(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B1224541.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1224544.png)